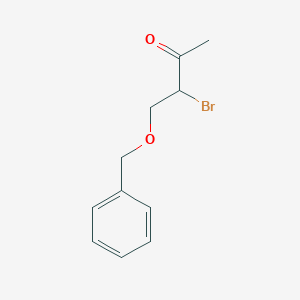
4-Ethynylphenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of phenylbenzoate derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate ester with an octyloxy substituent. The unique structure of this compound makes it of interest in various fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then esterified with 4-(octyloxy)benzoic acid. The esterification reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 4-ethynylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethynylphenyl 4-(octyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the development of liquid crystal materials due to its unique mesogenic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethynylphenyl 4-(octyloxy)benzoate in biological systems involves its interaction with cellular components. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
- 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Uniqueness
4-Ethynylphenyl 4-(octyloxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the ethynyl and octyloxy groups also contributes to its unique physical and chemical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
142663-58-9 |
|---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-ethynylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C23H26O3/c1-3-5-6-7-8-9-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(4-2)11-15-22/h2,10-17H,3,5-9,18H2,1H3 |
InChI Key |
NMHUEDNXNSICPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)


![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)


![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)



![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
